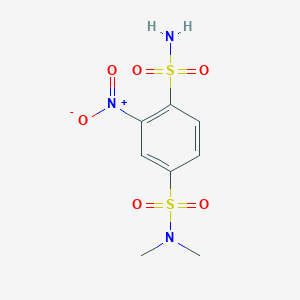

N~4~,N~4~-dimethyl-2-nitrobenzene-1,4-disulfonamide

Overview

Description

Nitro compounds are a very important class of nitrogen derivatives. The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures .

Synthesis Analysis

Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and by oxidation of primary amines .Molecular Structure Analysis

The hybrid structure of a nitro group has a full positive charge on nitrogen and a half-negative charge on each oxygen . This is in accord with the high dipole moments of nitro compounds .Chemical Reactions Analysis

Nitration of alkanes is successful only when conducted at high temperatures in the vapor phase. Mixtures of products are invariably obtained . In contrast, direct nitration of aromatic compounds such as benzene takes place readily in the liquid phase .Physical And Chemical Properties Analysis

The polar character of the nitro group results in lower volatility of nitro compounds than ketones of about the same molecular weight . Surprisingly, the water solubility is low .Scientific Research Applications

Electrochemical Conversion

N4,N4-dimethyl-2-nitrobenzene-1,4-disulfonamide is used in electrochemical methods for synthesizing sulfonamides, diarylsulfones, and bis(arylsulfonyl)aminophenols from nitrobenzene derivatives and arylsulfinic acids. This process, performed in aqueous solutions at room temperature, emphasizes green chemistry principles by avoiding catalysts and toxic solvents (Mokhtari et al., 2018). Additionally, electrochemical studies of N,N-dimethyl-p-nitrobenzenesulfonamide focus on its redox behavior, highlighting its ability to undergo reversible reductions, forming various anion species (Asirvatham & Hawley, 1974).

Advanced Oxidation Processes

In advanced oxidation studies, materials like MnCo2O4/g-C3N4 are used to activate peroxymonosulfate for treating industrial wastewater containing nitrobenzene homologues, showcasing how high-valent metal-oxo species contribute to the degradation of pollutants like nitrobenzene (Zheng et al., 2021).

Synthetic Chemistry Applications

Synthesis of Secondary Amines

N4,N4-dimethyl-2-nitrobenzene-1,4-disulfonamide derivatives are versatile in organic synthesis, particularly in the preparation of secondary amines through smooth alkylation and subsequent deprotection via Meisenheimer complexes (Fukuyama et al., 1995).

Catalysis in Organic Synthesis

Compounds like N-halosulfonamides are efficient catalysts for synthesizing diverse organic compounds such as 2H-indazolo[2,1-b]phthalazine-triones and triazines under solvent-free conditions, highlighting their importance in green chemistry (Ghorbani‐Vaghei et al., 2011; Ghorbani‐Vaghei et al., 2015).

Analytical and Computational Chemistry Applications

Structural and Computational Analysis

Detailed structural and computational studies on compounds like N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide have been conducted, including crystallography and density functional theory calculations. These studies explore the electronic properties and reactivity of such compounds through various computational methods (Murthy et al., 2018).

Medical Imaging Applications

Certain sulfonamide derivatives are synthesized as precursors for radiotracers in medical imaging techniques like positron emission tomography, demonstrating the compound's utility in biochemistry and medical diagnostics (Gebhardt & Saluz, 2012).

Safety And Hazards

properties

IUPAC Name |

4-N,4-N-dimethyl-2-nitrobenzene-1,4-disulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O6S2/c1-10(2)19(16,17)6-3-4-8(18(9,14)15)7(5-6)11(12)13/h3-5H,1-2H3,(H2,9,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXEKZNZEWZNZJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC(=C(C=C1)S(=O)(=O)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501243858 | |

| Record name | N4,N4-Dimethyl-2-nitro-1,4-benzenedisulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501243858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-N,1-N-dimethyl-3-nitrobenzene-1,4-disulfonamide | |

CAS RN |

1000932-66-0 | |

| Record name | N4,N4-Dimethyl-2-nitro-1,4-benzenedisulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000932-66-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N4,N4-Dimethyl-2-nitro-1,4-benzenedisulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501243858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-Cyanophenyl)methanesulfonyl]benzoic acid](/img/structure/B1518858.png)

![2-[(Dimethylamino)methyl]-4-methylaniline](/img/structure/B1518869.png)